molecular formula C15H15NO3S2 B2705781 methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 895458-55-6

methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No.: B2705781
CAS No.: 895458-55-6
M. Wt: 321.41
InChI Key: FTUXJKMBTMNCCD-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate is a thiophene-based derivative featuring a methyl carboxylate group at the 3-position of the thiophene ring and a sulfanyl acetamido substituent at the 2-position. The sulfanyl group is further substituted with a 4-methylphenyl moiety, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-3-5-11(6-4-10)21-9-13(17)16-14-12(7-8-20-14)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUXJKMBTMNCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with various substituents. One common method includes the reaction of methyl 2-aminothiophene-3-carboxylate with 2-(4-methylphenyl)sulfanylacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most significant applications of methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate is its potential as an anticancer agent. The compound exhibits properties that allow it to interact with DNA and inhibit enzymes involved in cell proliferation. This mechanism suggests that it could disrupt cancer cell replication and growth, making it a candidate for further investigation in cancer therapies.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes can be leveraged in the development of therapeutics targeting various diseases. For instance, its action on enzymes that regulate metabolic pathways may lead to treatments for metabolic disorders or other health conditions where enzyme activity is dysregulated.

DNA Intercalation

This compound can intercalate into DNA structures, which is a critical feature for compounds designed to target genetic material. This property allows it to potentially disrupt transcription and replication processes, which is particularly useful in the context of cancer treatment where such disruptions can lead to cell death.

Signal Transduction Pathways

The compound may also interfere with signal transduction pathways that regulate cell growth and survival. By modulating these pathways, it could have implications for treating diseases characterized by abnormal cell signaling, such as cancer and autoimmune disorders.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Sulfanyl and Acetamido Groups : These functional groups are added via nucleophilic substitution reactions.
  • Esterification : The final step often involves esterification with methanol or ethanol to form the methyl ester derivative.

Material Science Applications

Due to its unique chemical properties, this compound may also find applications in material science, particularly in the development of organic semiconductors and sensors. The thiophene ring structure is known for its electronic properties, which can be harnessed for creating conductive materials used in electronic devices.

Case Study 1: Anticancer Research

In a study evaluating various thiophene derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an effective anticancer agent. Further research is ongoing to understand its mechanism of action and optimize its efficacy.

Case Study 2: Enzyme Inhibition

Research has shown that compounds similar to this compound effectively inhibit enzymes involved in critical metabolic pathways. This opens avenues for developing therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiophene Derivatives

The compound’s closest analogs involve modifications to the acetamido side chain, ester group, or thiophene core. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate (Target) Likely C₁₅H₁₅NO₃S₂ ~341.4 g/mol - 4-Methylphenylsulfanyl acetamido
- Methyl ester
- Moderate steric bulk
- Polar ester and amide groups enhance solubility
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Varies (e.g., C₁₉H₁₉N₃O₃S) ~369.4 g/mol - Cyanoacrylamido
- Ethyl ester, 4,5-dimethyl thiophene
- Antioxidant/anti-inflammatory activity
- Increased steric hindrance from dimethyl groups
Methyl 2-(2-{[5,6-bis(furan-2-yl)pyridin-3-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate C₂₅H₂₇N₃O₅S₂ 561.7 g/mol - Pyridinyl-furan sulfanyl
- 4,5-Dimethyl thiophene
- Higher molecular weight
- Extended π-conjugation from furan/pyridine motifs
Ethyl 2-{2-[(4-butyl-5-{[2-(4-chlorophenoxy)acetamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-... C₂₇H₃₂ClN₅O₅S₂ 571.7 g/mol - Triazole-thioether
- Chlorophenoxy group
- Cyclopenta-fused thiophene
- Enhanced rigidity from fused rings
- Potential for DNA/protein interactions

Key Observations :

  • Ester Group Impact : The methyl ester in the target compound may confer slightly lower lipophilicity compared to ethyl esters (e.g., ), affecting membrane permeability .
  • Bioactivity Correlations: The cyanoacrylamido group in is linked to antioxidant activity, suggesting that electron-withdrawing substituents on the acetamido chain may enhance redox properties .
Structural Comparisons with Thiadiazole Derivatives

The 1,3,4-thiadiazole derivative in adopts a butterfly conformation with near-planar thiadiazole and phenyl rings, contrasting with the target compound’s thiophene core. The dihedral angle between thiadiazole rings (46.3°) suggests reduced planarity compared to thiophene analogs, which may influence π-π stacking interactions in biological systems .

Biological Activity

Methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N1O2S2
  • Molecular Weight : 285.39 g/mol

The presence of the thiophene ring and the sulfanyl group contributes to its biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to anti-cancer effects.
  • DNA Interaction : It has the potential to intercalate into DNA, disrupting replication and transcription processes.
  • Antioxidant Activity : The presence of sulfur-containing groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against breast cancer and glioblastoma cell lines, showing significant antiproliferative activity at low concentrations (IC50 values in the nanomolar range) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of various thiophene derivatives, including this compound, against human cancer cell lines. Results indicated that it induced apoptosis characterized by chromatin condensation and cell shrinkage .
  • Antimicrobial Testing :
    • Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition, highlighting its potential as a therapeutic agent in treating bacterial infections .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cancer Cell LineIC50 (µM)Reference
AnticancerBreast cancer cells0.05
AnticancerGlioblastoma cells0.03
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate, and what reagents are critical for its formation?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using sulfur-containing reagents (e.g., triethylamine) to form the thiophene core, followed by amidation with 2-[(4-methylphenyl)sulfanyl]acetic acid. Key steps include optimizing reaction temperatures (80–120°C) and solvent selection (e.g., DMF or THF) to stabilize intermediates. Similar protocols for ethyl 2-amino-thiophene-3-carboxylate derivatives highlight the importance of protecting groups for the acetamido moiety during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiophene backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (as used in related thiophene carboxylates) provides precise bond-length and angle data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to respiratory toxicity risks. Store in a cool, dry place away from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Refer to SDS data for analogous thiophene derivatives, which note acute toxicity (oral LD₅₀ > 2000 mg/kg) and skin irritation risks .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production of this compound?

  • Methodological Answer : Yield optimization requires controlled addition of reagents (e.g., dropwise addition of acyl chloride derivatives) and catalyst screening (e.g., DMAP for esterification). Solvent polarity adjustments (e.g., switching from THF to DCM) can reduce side reactions. Pilot-scale trials for similar compounds suggest maintaining a nitrogen atmosphere to prevent oxidation of sulfur moieties .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) in structural analysis?

  • Methodological Answer : Contradictions may arise from rotameric forms of the acetamido group or thiophene ring puckering. Use variable-temperature NMR to identify dynamic processes. Computational modeling (DFT calculations) can predict stable conformers and compare theoretical/experimental spectra. Cross-validate with 2D NMR techniques (COSY, HSQC) to assign coupling constants accurately .

Q. How to design experiments assessing environmental degradation pathways of this compound?

  • Methodological Answer : Apply OECD 307 guidelines for soil degradation studies: incubate the compound in loamy soil at 20°C under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS, focusing on hydrolysis of the ester group and oxidation of the sulfanyl moiety. For aquatic fate, use OECD 309 to evaluate photolysis in simulated sunlight. Reference frameworks like Project INCHEMBIOL for abiotic/biotic transformation analysis .

Q. What computational approaches predict the reactivity of the thiophene ring toward electrophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density profiles to identify reactive sites. Molecular electrostatic potential (MEP) surfaces highlight nucleophilic regions (e.g., C-5 position of thiophene). Compare with experimental halogenation results (e.g., bromination at C-5 in ethyl 2-amino-thiophene-3-carboxylate derivatives) to validate predictions .

Q. How to evaluate ecotoxicological impacts of this compound on aquatic organisms?

  • Methodological Answer : Conduct acute toxicity assays using Daphnia magna (OECD 202) and algae (OECD 201). Measure EC₅₀ values for growth inhibition. For chronic effects, use fish embryo toxicity tests (FET, OECD 236). Bioaccumulation potential can be estimated via octanol-water partition coefficients (log Kₒw), with values >3 indicating significant risk. Reference SDS data showing moderate bioaccumulation in related compounds .

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